molecular formula C16H31N B12540016 Piperidine, 1-(1,3,3,5,5-pentamethylcyclohexyl)- CAS No. 685088-11-3

Piperidine, 1-(1,3,3,5,5-pentamethylcyclohexyl)-

Cat. No.: B12540016
CAS No.: 685088-11-3
M. Wt: 237.42 g/mol
InChI Key: CBNNDJDPYKEGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-(1,3,3,5,5-pentamethylcyclohexyl)- is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . The compound features a piperidine ring substituted with a 1,3,3,5,5-pentamethylcyclohexyl group, which imparts unique chemical properties.

Chemical Reactions Analysis

Scientific Research Applications

Piperidine derivatives have extensive applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine derivatives involves interaction with various molecular targets and pathways. For instance, piperidine compounds can inhibit crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are essential for cancer cell survival and proliferation . These interactions lead to cell cycle arrest and inhibition of cell migration, contributing to their therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Piperidine, 1-(1,3,3,5,5-pentamethylcyclohexyl)- is unique due to the presence of the pentamethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and other chemical products .

Properties

CAS No.

685088-11-3

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

IUPAC Name

1-(1,3,3,5,5-pentamethylcyclohexyl)piperidine

InChI

InChI=1S/C16H31N/c1-14(2)11-15(3,4)13-16(5,12-14)17-9-7-6-8-10-17/h6-13H2,1-5H3

InChI Key

CBNNDJDPYKEGJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)N2CCCCC2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.